D-Glucosaminic acid chemical properties and structure
D-Glucosaminic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar acid that plays a role in various biological processes.[1][2] As a derivative of D-glucosamine, a key component of many important biomolecules, D-glucosaminic acid is of significant interest to researchers in the fields of biochemistry, microbiology, and drug development. This technical guide provides a detailed overview of the chemical properties, structure, and known biological pathways of D-glucosaminic acid, along with insights into its synthesis and analysis.
Chemical Properties and Structure
D-Glucosaminic acid is a white, crystalline solid.[3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₆ | [1][2][3][4] |
| Molecular Weight | 195.17 g/mol | [1][2][3][4] |
| Melting Point | 235-245 °C (with decomposition) | [2][3] |
| Optical Activity ([α]²⁰/D) | -14.0° to -15.0° (c = 2.5 in 1M HCl) | [2] |
| Density | 1.618 g/cm³ (at -5 °C) | [3][4] |
| Predicted pKa (Strongest Acidic) | 1.81 | |
| Predicted pKa (Strongest Basic) | 8.31 | |
| Solubility | Soluble in water (slightly, requires heating and sonication), soluble in 0.5 M HCl (50 mg/mL). | |
| SMILES | N--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO">C@HC(O)=O | [4] |
| InChI | InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1 | [1] |
The structure of D-glucosaminic acid is characterized by a six-carbon chain with a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups at C3, C4, C5, and C6. The stereochemistry is derived from D-glucose.
Caption: Chemical structure of D-Glucosaminic acid.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of D-glucosaminic acid are not extensively documented in publicly available literature. However, general methodologies have been reported and are outlined below.
Synthesis
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Reaction Setup: Dissolving D-glucosamine in a suitable buffer at an optimal pH for glucose oxidase activity.
-
Enzyme Addition: Introducing glucose oxidase to the solution to initiate the reaction. Catalase is often added to decompose the hydrogen peroxide byproduct, which can inhibit the enzyme.
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Reaction Monitoring: Tracking the progress of the reaction using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Purification: Once the reaction is complete, the D-glucosaminic acid product would be purified from the reaction mixture, likely through ion-exchange chromatography or crystallization.
Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the analysis of D-glucosaminic acid. Due to the lack of a strong chromophore, derivatization is often necessary for UV detection, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used. A general workflow for HPLC analysis would include:
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Sample Preparation: Dissolving the sample in an appropriate solvent, which may involve filtration to remove particulate matter.
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Chromatographic Separation: Utilizing a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, with a mobile phase optimized for the separation of polar compounds.
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Detection: Employing a detector such as ELSD or a mass spectrometer to identify and quantify the D-glucosaminic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of D-glucosaminic acid. Sample preparation typically involves dissolving the compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
Mass Spectrometry (MS): Mass spectrometry can be used for the accurate mass determination and fragmentation analysis of D-glucosaminic acid. Sample preparation would involve dissolving the sample in a suitable solvent for the chosen ionization technique (e.g., electrospray ionization).
Signaling and Metabolic Pathways
While D-glucosaminic acid's direct involvement in mammalian signaling pathways is not well-documented, a metabolic pathway for its utilization has been identified in the bacterium Salmonella enterica. This pathway allows the bacterium to use D-glucosaminic acid as a carbon and nitrogen source.[7][8]
The key steps in this pathway are:
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Transport and Phosphorylation: D-glucosaminic acid is transported into the bacterial cell and phosphorylated by a mannose family phosphotransferase system (PTS) permease, encoded by the dgaABCD genes. This results in the formation of D-glucosaminate-6-phosphate.[7][8]
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Conversion to KDGP: The enzyme DgaE converts D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP).[7]
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Cleavage: The aldolase (B8822740) DgaF cleaves KDGP into glyceraldehyde-3-phosphate and pyruvate, which can then enter central metabolism.[7]
Caption: Bacterial metabolism of D-Glucosaminic acid.
Conclusion
D-Glucosaminic acid is a molecule with established chemical properties and a defined structure. While its role in higher organisms remains an area for further investigation, its metabolic pathway in certain bacteria has been elucidated. The development of detailed and standardized protocols for its synthesis and analysis will be crucial for advancing research into the potential applications of this amino sugar acid in various scientific and industrial fields.
References
- 1. D-Glucosaminic acid | C6H13NO6 | CID 73563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. D-Glucosamic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. Enzymatic synthesis of D-glucosaminic acid from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
